11-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
Description
11-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound with a unique structure that includes a chloro group, a fluorophenyl group, and a tetrahydrochromeno-oxazin ring system
Properties
Molecular Formula |
C22H19ClFNO3 |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
8-chloro-4-[2-(4-fluorophenyl)ethyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one |
InChI |
InChI=1S/C22H19ClFNO3/c23-19-10-17-15-2-1-3-16(15)22(26)28-20(17)18-11-25(12-27-21(18)19)9-8-13-4-6-14(24)7-5-13/h4-7,10H,1-3,8-9,11-12H2 |
InChI Key |
GCXDWXCOUNDXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C4CN(COC4=C(C=C23)Cl)CCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 11-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves multiple steps. The synthetic route typically starts with the preparation of the core chromeno-oxazin structure, followed by the introduction of the chloro and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and fluorophenyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as:
- Cyclization Reactions : The oxazine ring can be synthesized from phenolic precursors.
- Substitution Reactions : The chloro group can undergo nucleophilic substitution to introduce various functional groups.
Research indicates that compounds similar to 11-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one exhibit diverse biological activities:
- Anticancer Potential : Studies have shown that derivatives of chromeno-oxazine compounds can inhibit tumor cell proliferation. For instance, modifications of related compounds have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Some derivatives have shown effectiveness against pathogens like Helicobacter pylori, suggesting potential use in treating infections.
Pharmaceutical Development
The compound is being investigated for its potential as a lead candidate in drug development. Its structural features may allow it to interact with specific biological targets:
-
Enzyme Inhibition : Related compounds have been studied for their ability to inhibit enzymes linked to various diseases.
Enzyme Targeted Compound Type Inhibition Effect Urease Oxazine Moderate inhibition Kinases Chromene High selectivity
Cytotoxic Studies
A notable study explored the cytotoxic properties of chromone derivatives similar to our compound. It was found that structural modifications could enhance cytotoxicity against specific cancer cell lines while sparing normal cells. This suggests that similar modifications in our compound could yield enhanced anticancer properties.
Antimicrobial Efficacy
Research demonstrated that certain chromone derivatives displayed significant activity against Helicobacter pylori. The findings suggest that the oxazine structure may contribute to antimicrobial properties, potentially making it a candidate for further development in treating infections.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other chloro and fluorophenyl derivatives with tetrahydrochromeno-oxazin structures. These compounds may have different substituents or modifications that alter their properties and applications. The uniqueness of 11-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one lies in its specific combination of functional groups and its potential for diverse applications.
Biological Activity
The compound 11-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic molecule with potential biological applications. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a chromeno-oxazine framework that contributes to its biological properties. The presence of a fluorophenyl group may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities such as:
- Anticancer Activity : Many chromeno derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antioxidant Properties : The presence of phenolic structures often correlates with antioxidant activity.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in cellular models.
Anticancer Activity
A study involving structurally similar chromeno derivatives reported significant anti-proliferative effects against breast cancer cell lines (MCF7). The derivatives exhibited elevated reactive oxygen species (ROS) generation, suggesting a mechanism involving oxidative stress induction .
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Chromeno derivative A | 15 | MCF7 | ROS generation |
| Chromeno derivative B | 20 | MCF7 | Apoptosis induction |
Antioxidant Activity
In another study focused on the antioxidant potential of phenolic compounds, it was found that certain derivatives showed IC50 values ranging from 30 to 50 µg/mL in scavenging free radicals. This indicates that the compound may possess similar properties due to its structural features .
| Compound | IC50 (µg/mL) | Assay Type |
|---|---|---|
| Phenolic compound C | 36.5 | DPPH assay |
| Phenolic compound D | 45.0 | ABTS assay |
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of certain chromeno derivatives in models of neurodegenerative diseases. These compounds were found to inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets such as enzymes involved in cancer progression. The docking scores indicated strong interactions with target proteins, suggesting potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
